FEFAU vs. CEDU and Acyclovir: Superior in Vitro Potency Against HSV-2
FEFAU inhibits HSV-2 replication at concentrations comparable to the gold-standard drug acyclovir (ACV), whereas the parent compound CEDU is approximately 10-fold less potent against HSV-2 than against HSV-1 [1]. The quantitative data below demonstrate that FEFAU closes the HSV-2 potency gap that limits CEDU, positioning it as a 2′-fluoroarabino analogue with acyclovir-like HSV-2 activity.
| Evidence Dimension | In vitro antiviral potency (MIC) against HSV-2 |
|---|---|
| Target Compound Data | MIC 0.1–0.3 µg/mL (FEFAU) [2] |
| Comparator Or Baseline | CEDU MIC ~1.5 µg/mL (estimated as 10× HSV-1 MIC of 0.15 µg/mL) [1]; Acyclovir MIC 0.04 µg/mL (HSV-1) [1]; HSV-2 activity described as 'comparable to acyclovir' [3] |
| Quantified Difference | FEFAU is approximately 5- to 15-fold more potent against HSV-2 than CEDU; FEFAU achieves HSV-2 inhibition at concentrations comparable to acyclovir, a property not shared by CEDU. |
| Conditions | Plaque reduction assays in primary rabbit kidney cells and/or Vero cells; compound exposure during viral replication. |
Why This Matters
Procurement for broad-spectrum anti-herpesvirus research requires HSV-2 coverage that CEDU lacks; FEFAU uniquely combines CEDU-like HSV-1 potency with acyclovir-like HSV-2 potency in a single fluorinated arabinoside scaffold.
- [1] De Clercq E, Rosenwirth B. Selective in vitro and in vivo activities of 5-(2-haloalkyl)pyrimidine nucleoside analogs, particularly 5-(2-chloroethyl)-2'-deoxyuridine, against herpes simplex virus. Antimicrob Agents Chemother. 1985 Aug;28(2):246-51. doi: 10.1128/AAC.28.2.246. PMID: 3010841. View Source
- [2] Griengl H, Wanek E, Schwarz W, Streicher W, Rosenwirth B, De Clercq E. 2'-Fluorinated arabinonucleosides of 5-(2-haloalkyl)uracil: synthesis and antiviral activity. J Med Chem. 1987 Jul;30(7):1199-204. doi: 10.1021/jm00390a013. PMID: 3037079. View Source
- [3] Rosenwirth B, Streicher W, De Clercq E, Wanek E, Schwarz W, Griengl H. In vitro and in vivo antiviral activity of 2'-fluorinated arabinosides of 5-(2-haloalkyl)uracil. Antiviral Res. 1987 Jun;7(5):271-87. doi: 10.1016/0166-3542(87)90011-8. PMID: 2821896. View Source
